(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
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Overview
Description
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a tertiary butyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a protected amino acid derivative, with a dimethylamino group. The reaction typically requires the use of strong bases and appropriate solvents to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acetyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)-3-methylbutanoic acid
- (2S)-2-(dimethylamino)-3-ethylbutanoic acid
- (2S)-2-(dimethylamino)-3-isopropylbutanoic acid
Uniqueness
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to the presence of the tertiary butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
IXSYUULNYWPWNY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N(C)C |
Origin of Product |
United States |
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